Methyl [(2-chlorobenzyl)amino]acetate
Description
Methyl [(2-chlorobenzyl)amino]acetate is an organic compound characterized by a methyl ester group linked to an aminoacetate backbone, which is further substituted with a 2-chlorobenzyl moiety. Its molecular formula is C₁₀H₁₂ClNO₂, and it is structurally defined by the presence of a chlorine atom at the ortho position of the benzyl ring.
The synthesis typically involves alkylation or esterification reactions, often utilizing microwave-assisted methods to enhance reaction efficiency and yield . Its physicochemical properties, such as melting point (89–90°C) and spectral characteristics (e.g., IR peaks at 1740 cm⁻¹ for C=O), have been well-documented .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)7-12-6-8-4-2-3-5-9(8)11/h2-5,12H,6-7H2,1H3 |
InChI Key |
WEPDHMPDYCDFON-UHFFFAOYSA-N |
SMILES |
COC(=O)CNCC1=CC=CC=C1Cl |
Canonical SMILES |
COC(=O)CNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorobenzyl-Substituted Amino Acid Esters
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate (Compound II)
- Structure: Incorporates a pyridazinone ring, with the 2-chlorobenzyl group attached to position 3.
- Synthesis : Prepared via solvent-free, microwave-assisted N-alkylation, yielding 92% product .
Key Data :
Property Value Melting Point 89–90°C IR (C=O) 1740 cm⁻¹ MS (M+1)+ 321.5
Comparison: Unlike Methyl [(2-chlorobenzyl)amino]acetate, Compound II includes a heterocyclic pyridazinone ring, which enhances its rigidity and may improve receptor binding in therapeutic applications .
Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
- Structure: Features a hydrochloride salt of the amino ester, with a 2-chlorophenyl group directly attached to the α-carbon .
- Applications : Used as an intermediate in peptide synthesis and chiral resolution studies.
- Key Data: Property Value Purity 95% (H-DL-Phg(2-Cl)-OMe.HCl) CAS No. 141109-13-9
Comparison: The hydrochloride salt form increases water solubility, making it more suitable for pharmaceutical formulations compared to the non-ionic this compound .
Chlorobenzyl-Substituted Heterocyclic Esters
Ethyl [3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Esters with Alternative Substituents
Methyl 2-phenylacetoacetate
- Structure : A methyl ester with a phenylacetoacetate backbone, lacking the chlorobenzyl group .
- Applications : A precursor in illicit amphetamine synthesis, highlighting its role in forensic chemistry.
- Key Data: Property Value CAS No. 16648-44-5 Purity ≥98%
Comparison: The absence of the chlorobenzyl and amino groups reduces its pharmacological relevance but underscores its utility in industrial organic synthesis .
Physicochemical and Structural Comparisons
Crystal Structure Analysis
- This compound: Limited crystallographic data available.
- Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonylmethyl)benzyl)acetate: Crystal System: Monoclinic, space group P2₁/c Unit Cell Parameters:
| Parameter | Value (Å, °) |
|---|---|
| a | 9.191(3) |
| b | 10.725(5) |
| c | 11.2390(10) |
| β | 109.869(13) |
Comparison : The extended methoxycarbonylmethyl substituent in this analog increases molecular bulk, affecting packing efficiency and solubility .
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